molecular formula C34H47O2P B12834718 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol)

6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol)

Cat. No.: B12834718
M. Wt: 518.7 g/mol
InChI Key: MRMRFJQWXPICQT-UHFFFAOYSA-N
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Description

6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is a bisphenol derivative featuring a central phenylphosphanediyl group bridging two 2,4-di-tert-butylphenol units. The tert-butyl substituents provide steric bulk, while the phosphorus atom in the bridge introduces unique electronic properties. This compound is primarily utilized as a ligand in coordination chemistry, particularly in the synthesis of transition metal complexes for catalytic applications such as olefin polymerization . Its structure enables strong metal-ligand interactions, influencing catalytic activity and selectivity.

Properties

Molecular Formula

C34H47O2P

Molecular Weight

518.7 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)-phenylphosphanyl]phenol

InChI

InChI=1S/C34H47O2P/c1-31(2,3)22-18-25(33(7,8)9)29(35)27(20-22)37(24-16-14-13-15-17-24)28-21-23(32(4,5)6)19-26(30(28)36)34(10,11)12/h13-21,35-36H,1-12H3

InChI Key

MRMRFJQWXPICQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) typically involves the reaction of phenylphosphane with 2,4-di-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylphosphane and 2,4-di-tert-butylphenol, with the reaction often catalyzed by a Lewis acid such as aluminum phenoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.

    Substitution: It can participate in substitution reactions where the phenolic hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the phosphine oxide derivative.

    Substitution: Depending on the reagents used, various substituted phenolic compounds can be formed.

Scientific Research Applications

6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation of materials. The phenolic hydroxyl groups play a crucial role in this mechanism by stabilizing the free radicals formed during the oxidation process .

Comparison with Similar Compounds

Structural Comparison

Key structural differences arise from the bridging groups and substituents:

Compound Name Bridge Type Substituents Molecular Formula Molecular Weight (g/mol)
6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) Phenylphosphanediyl (P) 2,4-di-tert-butylphenol C₃₃H₄₇O₂P ~530 (estimated)
6,6'-Methylenebis(2-(tert-butyl)-4-ethylphenol) Methylene (CH₂) 2-tert-butyl, 4-ethylphenol C₂₅H₃₆O₂ 368.5
6,6'-Disulfanediylbis(2,4-di-tert-butylphenol) Disulfanediyl (S–S) 2,4-di-tert-butylphenol C₂₈H₄₂O₂S₂ 482.8
2,2',6,6'-Tetra-tert-butylbisphenol F None (direct C–C bond) 2,6-di-tert-butylphenol C₂₉H₄₄O₂ 424.7
Schiff Base DAM (6,6'-((1E,1'E)-azaneylylidene-bridged) Azaneylylidene (N) 2,4-di-tert-butylphenol C₃₈H₅₂N₂O₂ 568.4

Key Observations:

  • The phenylphosphanediyl bridge introduces phosphorus's electron-donating capability, enhancing metal coordination compared to methylene or sulfanediyl bridges .
  • Steric bulk from tert-butyl groups is consistent across most compounds, but substituents like ethyl (in methylene-bridged compounds) alter solubility and steric hindrance .

Physicochemical Properties

  • Thermal Stability : The Schiff base DAM exhibits a high melting point (366–368°C) due to intramolecular hydrogen bonding . The phenylphosphanediyl compound’s stability is likely comparable but unconfirmed.
  • Solubility : Methylene-bridged compounds (e.g., CAS 88-24-4) are lipophilic, while sulfanediyl-bridged derivatives may show polar solvent affinity .
  • Spectroscopic Data: IR: Schiff base DAM shows C=N (1586 cm⁻¹) and O–H (3570 cm⁻¹) stretches . NMR: Tert-butyl protons appear at δ 1.29–1.39 ppm in DAM, similar to other tert-butylphenol derivatives .

Biological Activity

6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is C29H44O2P. The compound features two 2,4-di-tert-butylphenol moieties linked by a phenylphosphane group. Its structural characteristics contribute to its biological properties, particularly its antioxidant activity.

Antioxidant Properties

Research indicates that compounds similar to 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol), such as 2,4-di-tert-butylphenol (DTBP), exhibit significant antioxidant activities. DTBP has been shown to scavenge free radicals effectively and protect cellular components from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of 2,4-di-tert-butylphenol can induce apoptosis in cancer cells. For instance, a study highlighted that 2,4-DTBP acts as a histone deacetylase (HDAC) inhibitor, which leads to senescence and mitotic catastrophe in gastric adenocarcinoma cells . This suggests that 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) may also possess similar anticancer properties.

Antimicrobial Effects

The antimicrobial activity of phenolic compounds is well documented. A study reported that 2,4-DTBP isolated from an endophytic fungus reduced virulence and quorum sensing in Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections . This antimicrobial effect may extend to 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol), warranting further investigation.

Case Studies

StudyFindingsReference
Mishra et al. (2020)2,4-DTBP reduced virulence in Pseudomonas aeruginosa
Song et al. (2018)Induced apoptosis in AGS gastric cancer cells
Natural Sources ReviewFound in various organisms; exhibits toxicity against producers

The biological activities of 6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) can be attributed to several mechanisms:

  • Antioxidant Activity : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
  • HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases, affecting gene expression related to cell cycle regulation and apoptosis.
  • Quorum Sensing Interference : Disruption of bacterial communication pathways can lead to decreased virulence.

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